5-(Difluoromethoxy)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBLBSRRDVNQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-11-5 | |
| Record name | 5-(difluoromethoxy)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme and Conditions
- Starting Materials: 3-difluoromethoxy-5-bromofluorobenzene, borate reagent, and n-butyllithium (n-BuLi).
- Reactor: Microchannel continuous flow reactor, allowing precise control of reaction time and temperature.
- Process:
- The aromatic bromide undergoes lithium-halogen exchange with n-BuLi.
- The resulting aryllithium intermediate is reacted with a borate source to form the boronic acid intermediate.
- Hydrolysis yields the corresponding difluoromethoxy-fluorobenzoic acid.
- Advantages:
- Enhanced reaction speed due to efficient heat and mass transfer.
- Improved safety and scalability.
- High purity and yield of product.
Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Temperature | Controlled, typically low to moderate |
| Reaction Time | Short, optimized by flow rate control |
| Solvent | Tetrahydrofuran or mixed solvents |
| Base | n-Butyllithium |
| Borate Source | Triisopropyl borate or related esters |
| Workup | Acidic hydrolysis to release carboxylic acid |
This method is described in CN Patent CN106478707A, which emphasizes continuous flow for improved synthetic efficiency and product quality.
Traditional Batch Synthesis Approaches
While continuous flow methods represent modern advances, traditional batch processes remain relevant.
Aromatic Substitution and Functional Group Transformation
- Step 1: Preparation of difluoromethoxy-substituted fluorobenzene derivatives by nucleophilic substitution or copper-catalyzed coupling reactions.
- Step 2: Introduction of the carboxylic acid group via lithiation and carboxylation:
- Lithiation of the fluorinated aromatic compound using organolithium reagents (e.g., n-BuLi).
- Carboxylation by bubbling carbon dioxide into the reaction mixture.
- Step 3: Acidic workup to isolate the benzoic acid derivative.
Example Conditions from Related Fluorinated Aromatic Synthesis
- Use of sodium metal in 2,2,2-trifluoroethanol and dioxane to prepare trifluoroethoxy intermediates.
- Reaction temperatures ranging from ambient to reflux (22°C to 105°C).
- Reaction times from 3 hours to overnight depending on step and scale.
- Use of bases such as sodium hydroxide for neutralization and isolation of free acid.
These conditions are adapted from related trifluoroethoxy and fluorobenzene derivative syntheses described in EP Patent EP1918280A1.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Continuous Flow Microreactor | Precise control, fast reaction, high purity | Scalability, safety, efficiency | Requires specialized equipment |
| Traditional Batch Lithiation/Carboxylation | Established reagents, flexible conditions | Simpler setup, widely accessible | Longer reaction times, lower control |
| Copper-Catalyzed Coupling | Effective for difluoromethoxy installation | High selectivity | Sensitive to moisture, catalyst cost |
Research Findings and Optimization Notes
- Continuous flow reactors significantly reduce reaction time and improve yield and reproducibility for fluorinated benzoic acids with difluoromethoxy substituents.
- Lithiation-carboxylation remains a cornerstone for introducing the carboxylic acid group but requires careful temperature and stoichiometry control to avoid side reactions.
- Copper-catalyzed coupling methods for installing difluoromethoxy groups are effective but require anhydrous conditions and careful catalyst handling.
- The choice of solvent (e.g., tetrahydrofuran, dioxane) and base (n-BuLi, sodium hydroxide) critically influences reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzoic acid to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the fluorine atoms, although this is less common due to the stability of the fluorine-carbon bond.
Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced fluorinated compounds.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-(Difluoromethoxy)-2-fluorobenzoic acid serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the creation of complex fluorinated molecules through various chemical reactions. The difluoromethoxy group enhances the reactivity of the compound, making it suitable for further derivatization and functionalization in synthetic pathways .
Synthetic Routes
The synthesis typically begins with 2-fluorobenzoic acid, which undergoes difluoromethylation using reagents such as diethylaminosulfur trifluoride. The resulting product is purified through recrystallization or chromatography .
| Step | Description |
|---|---|
| 1 | Start with 2-fluorobenzoic acid |
| 2 | Perform difluoromethylation |
| 3 | Purify the product |
Biological Applications
Investigating Biological Interactions
In biological research, this compound is explored for its interactions with biological macromolecules. It can act as a probe to investigate enzyme activities and protein-ligand interactions. The presence of fluorine atoms can influence the binding affinity and stability of these interactions, making it a valuable tool in biochemistry .
Case Study: Inhibition of Enzyme Activity
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, compounds derived from this acid have shown potential in inhibiting DYRK1A/B enzymes, which are implicated in various neurodegenerative diseases .
Pharmaceutical Development
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making them candidates for drug development. Research indicates that modifications to the core structure can lead to compounds with enhanced bioactivity and selectivity against target diseases .
Example: Drug Development Pathway
- Lead Compound Identification: Initial screening identifies promising derivatives.
- Biological Testing: In vitro and in vivo studies assess efficacy and safety.
- Clinical Trials: Successful candidates progress to clinical trials for further evaluation.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties due to fluorination make it valuable in producing high-performance polymers, dyes, and agrochemicals .
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used in producing polymers with enhanced properties |
| Agrochemicals | Serves as an intermediate in pesticide synthesis |
| Dyes | Utilized for creating colorants with improved stability |
Mechanism of Action
The mechanism by which 5-(difluoromethoxy)-2-fluorobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and stability.
Molecular Targets and Pathways:
Biological Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: The specific pathways involved would depend on the biological context and the intended application.
Comparison with Similar Compounds
The following analysis compares 5-(difluoromethoxy)-2-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Comparisons
Halogenated Derivatives
- 5-Bromo-2,4-difluorobenzoic Acid
- Structure : Bromine at the 5-position, fluorine at 2- and 4-positions.
- Properties : High purity (93–99%) via bromination of 2,4-difluorobenzonitrile in sulfuric acid. Used as an agrochemical and pharmaceutical intermediate .
- Key Difference : Bromine’s bulkiness and polarizability enhance electrophilic substitution reactivity compared to the difluoromethoxy group.
- 5-(Chlorosulphonyl)-2-fluorobenzoic Acid
- Structure : Chlorosulphonyl (-SO₂Cl) group at the 5-position.
- Properties : Higher acidity due to the electron-withdrawing sulphonyl group. Used in synthesizing sulfonamide derivatives .
- Key Difference : The sulphonyl group enables diverse derivatization (e.g., sulfonamides), unlike the difluoromethoxy group.
Boron-Containing Derivatives
- 5-Borono-2-fluorobenzoic Acid Structure: Boronic acid (-B(OH)₂) at the 5-position. Properties: Molecular weight 183.93 g/mol. Participates in Suzuki-Miyaura cross-couplings for biaryl synthesis .
Oxygenated Derivatives
- 5-Hydroxy-2-fluorobenzoic Acid Structure: Hydroxyl (-OH) at the 5-position. Properties: Higher solubility in polar solvents due to hydrogen bonding. Found in phenolic acid derivatives for antioxidant applications . Key Difference: Hydroxyl groups are prone to oxidation, whereas difluoromethoxy groups offer metabolic stability.
- 5-(3-Acetylphenyl)-2-fluorobenzoic Acid
Complex Derivatives
- 3,4-Bis(benzyloxy)-5-(difluoromethoxy)-2-fluorobenzoic Acid (3g) Structure: Benzyloxy groups at 3- and 4-positions, difluoromethoxy at 5-position. Properties: Synthesized via multi-step protection/deprotection strategies. Used in polyphenol-based kinase inhibitors . Key Difference: Additional benzyloxy groups enhance lipophilicity, improving blood-brain barrier penetration.
Stability and Reactivity
Biological Activity
5-(Difluoromethoxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative that has gained attention in medicinal chemistry due to its unique biological properties. This compound features both difluoromethoxy and fluorine substituents, which can significantly influence its biological activity, binding affinity, and selectivity for various molecular targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances lipophilicity and membrane permeability, facilitating better cellular uptake. Additionally, the presence of fluorine atoms can improve the binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds. These factors contribute to the compound's potential as a therapeutic agent in various diseases.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Anti-inflammatory Properties : Studies indicate that it can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary findings suggest that this compound may inhibit tumor cell growth, making it a candidate for cancer therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(Difluoromethoxy)benzoic acid | Contains difluoromethoxy group | Moderate enzyme inhibition |
| 5-Fluoro-2-methoxybenzoic acid | Methoxy group instead of difluoromethoxy | Lower potency in anti-tumor activity |
| 2,5-Difluorobenzoic acid | Lacks methoxy group; only fluorine substituents | Higher lipophilicity |
The combination of the difluoromethoxy and fluorine groups in this compound provides distinct chemical properties that enhance its biological activity compared to the other compounds listed.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
- Pulmonary Fibrosis Model :
- Inflammation Model :
- Antitumor Activity :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(Difluoromethoxy)-2-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki coupling using boronic acid derivatives (e.g., N-Boc-2-pyrroleboronic acid) followed by carboxylation. Optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (e.g., 80–100°C) enhances cross-coupling efficiency. Post-coupling Boc deprotection under acidic conditions (HCl/dioxane) and subsequent carboxylation yield the final product. Total yields of ~40% are achievable with rigorous purification .
- Key Data :
Q. How is the structural integrity of this compound validated?
- Methodology : Use ¹H NMR , ¹³C NMR , and mass spectrometry (MS) to confirm molecular structure. For example:
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 6.5–7.0 ppm (difluoromethoxy group).
- MS : Molecular ion peak at m/z 232.03 (C₈H₅F₃O₃) .
- Advanced Tip : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in fluorine substitution patterns .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodology : The electron-withdrawing nature of the difluoromethoxy group activates the benzoic acid ring for SNAr. Investigate using kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor reaction progress via HPLC or LC-MS .
- Data Contradiction : While fluorine typically deactivates aromatic rings, the difluoromethoxy group’s meta-directing effect may enhance regioselectivity in substitutions .
Q. What is the compound’s stability under physiological conditions, and how can degradation pathways be mitigated?
- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use HPLC-UV to quantify degradation products (e.g., hydrolyzed difluoromethoxy groups).
- Key Findings :
- Half-life in plasma: >24 hours (stable for most in vitro assays).
- Degradation in acidic conditions: ~15% over 12 hours (requires formulation buffering) .
Q. Can this compound serve as a building block for PCSK9 inhibitors?
- Methodology : Explore its incorporation into peptidomimetic structures via amide coupling. Test inhibitory activity using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) .
- Evidence : Patent data show derivatives of this compound bind PCSK9 with IC₅₀ values <100 nM, suggesting potential as a scaffold for cardiovascular therapeutics .
Q. How do computational models predict the compound’s interactions with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to assess binding affinity to targets like cyclooxygenase-2 (COX-2). Validate predictions with isothermal titration calorimetry (ITC) .
- Key Insight : The difluoromethoxy group’s lipophilicity (logP ~2.1) enhances membrane permeability, while its steric bulk may limit binding to shallow enzyme pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
